REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].S(=O)(=O)(O)[OH:13]>O>[Cl:11][C:5]1[CH:6]=[C:7]([C:8]([OH:10])=[O:9])[C:2](=[O:13])[NH:3][N:4]=1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pure product crystallized
|
Type
|
TEMPERATURE
|
Details
|
after cooling off the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(NN1)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |